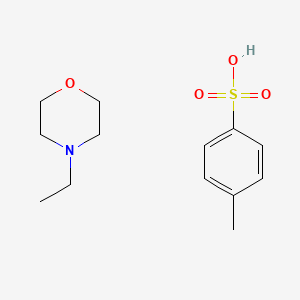
4-Ethylmorpholine;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylmorpholine and 4-methylbenzenesulfonic acid are two distinct chemical compounds that can be combined to form a complex. 4-Ethylmorpholine is an organic compound with the molecular formula C6H13NO, commonly used as a solvent and intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylmorpholine typically involves the reaction of morpholine with ethyl iodide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of 4-ethylmorpholine involves continuous flow processes where morpholine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity . For 4-methylbenzenesulfonic acid, large-scale production is achieved through batch or continuous sulfonation processes, with stringent control over reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylmorpholine can undergo various reactions, including oxidation, reduction, and substitution. It is often used as a base in organic synthesis and can participate in nucleophilic substitution reactions .
4-Methylbenzenesulfonic acid is primarily involved in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group, which is a strong electron-withdrawing group . It can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: 4-ethylmorpholine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Both compounds can participate in substitution reactions with various nucleophiles or electrophiles under suitable conditions
Major Products Formed
Oxidation of 4-ethylmorpholine: Produces N-ethylmorpholine N-oxide.
Reduction of 4-methylbenzenesulfonic acid: Yields toluene and sulfur dioxide.
Applications De Recherche Scientifique
4-Ethylmorpholine and 4-methylbenzenesulfonic acid have diverse applications in scientific research:
Chemistry: Used as solvents, catalysts, and intermediates in organic synthesis
Biology: Employed in the preparation of various biochemical reagents and as buffers in biological assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as excipients in drug formulations.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethylmorpholine involves its role as a base and nucleophile in organic reactions. It can donate a pair of electrons to electrophiles, facilitating various chemical transformations .
4-Methylbenzenesulfonic acid acts as a strong acid and electrophile, promoting electrophilic aromatic substitution reactions. It can activate aromatic rings towards substitution by donating a proton to the reaction medium, thereby increasing the electrophilicity of the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine: Similar to 4-ethylmorpholine but with a methyl group instead of an ethyl group.
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but without the methyl group.
Uniqueness
4-Ethylmorpholine is unique due to its ethyl group, which imparts different steric and electronic properties compared to 4-methylmorpholine . 4-Methylbenzenesulfonic acid is unique for its strong acidic nature and ability to act as a catalyst in various organic reactions .
Propriétés
Numéro CAS |
68738-85-2 |
|---|---|
Formule moléculaire |
C13H21NO4S |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
4-ethylmorpholine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-3-5-8-6-4-7/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |
Clé InChI |
WZNAQJZHNGXMOZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOCC1.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


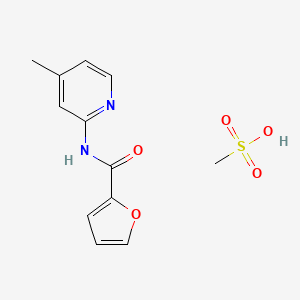

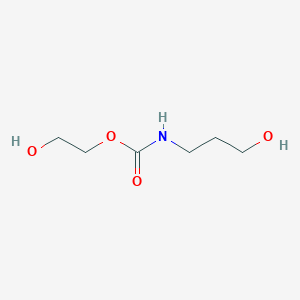
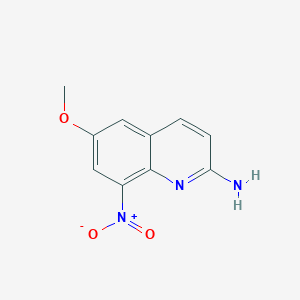
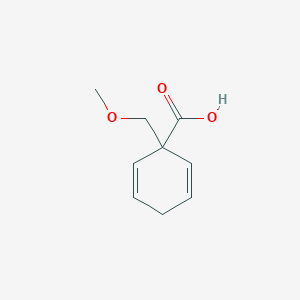
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
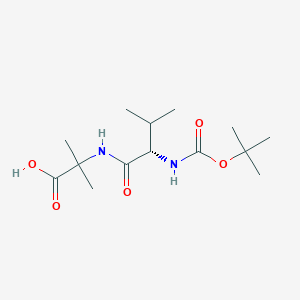
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

